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  • Product: N-phenyl-N'-(6-quinoxalinyl)urea
  • CAS: 177264-55-0

Core Science & Biosynthesis

Foundational

Biological Activity of N-phenyl-N'-(6-quinoxalinyl)urea Derivatives

Executive Summary The N-phenyl-N'-(6-quinoxalinyl)urea scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily designed to target receptor tyrosine kinases (RTKs) implicated in oncology an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenyl-N'-(6-quinoxalinyl)urea scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily designed to target receptor tyrosine kinases (RTKs) implicated in oncology and chronic inflammation. Unlike the more common 2-substituted quinoxaline derivatives, the 6-substituted regioisomers offer a unique geometric vector for engaging the ATP-binding pocket of kinases such as VEGFR-2 (KDR) , PDGFR , and IKKβ .

This guide synthesizes the structure-activity relationships (SAR), synthesis pathways, and biological validation protocols for these derivatives. The core mechanism of action relies on the urea moiety functioning as a "molecular hinge," facilitating Type II kinase inhibition by stabilizing the enzyme in its inactive (DFG-out) conformation.

Medicinal Chemistry Rationale

The Pharmacophore

The molecule is composed of three distinct domains, each serving a critical role in the binding affinity:

  • The Quinoxaline Core (Head/Tail): In 6-substituted derivatives, the quinoxaline ring often acts as the hydrophobic "tail" that occupies the allosteric pocket created when the activation loop assumes the DFG-out conformation. Alternatively, depending on the substitution pattern, it can function as the solvent-exposed "head."

  • The Urea Linker (The Anchor): This is the critical determinant of biological activity. The urea functionality (

    
    ) acts as a donor-acceptor motif.
    
  • The Phenyl Ring (The Cap): Typically substituted with electron-withdrawing groups (EWGs) like

    
     or halogens to increase lipophilicity and enhance interactions with the hydrophobic region of the kinase.
    
Mechanism of Action: Type II Kinase Inhibition

These derivatives are designed to bind to the inactive conformation of the kinase.

  • Hinge Region: The distal phenyl ring or the quinoxaline core (depending on orientation) forms hydrophobic interactions with the gatekeeper residues.

  • DFG-Motif Interaction: The urea moiety forms a bidentate hydrogen bond network. One

    
     donates a proton to the conserved Glutamate (Glu)  in the 
    
    
    
    C-helix, while the other
    
    
    interacts with the Aspartate (Asp) of the DFG motif. This "locks" the kinase in an inactive state, preventing ATP binding and downstream signaling.
Visualization of Binding Mode

BindingMode cluster_pocket ATP Binding Pocket (DFG-out) cluster_drug Drug Scaffold: N-phenyl-N'-(6-quinoxalinyl)urea Glu Glu (αC-Helix) Asp Asp (DFG Motif) HydroPocket Hydrophobic Allosteric Pocket Hinge Hinge Region (ATP Adenine Site) Quinoxaline Quinoxaline Ring (6-pos) Quinoxaline->Hinge Solvent Exposure / H-Bond Urea Urea Linker (-NH-CO-NH-) Urea->Glu H-Bond (Donor) Urea->Asp H-Bond (Donor) Phenyl Phenyl Ring (Substituted) Phenyl->HydroPocket Van der Waals / π-stacking

Caption: Schematic representation of the Type II binding mode. The urea linker is the central anchor, H-bonding with conserved Glu and Asp residues.

Synthesis Workflow

To ensure high purity and yield, the Isocyanate Coupling Method is the standard protocol. For derivatives where the isocyanate is unstable, the Carbamate Intermediate Method is preferred.

Synthesis Diagram[1]

Synthesis SM1 6-Aminoquinoxaline Reaction Reflux (THF/Dioxane) Anhydrous, 80°C, 6-12h SM1->Reaction Carbamate Phenyl Carbamate Intermediate SM1->Carbamate + Alt1 (Pyridine/DCM) SM2 Phenyl Isocyanate (Substituted) SM2->Reaction Product N-phenyl-N'-(6-quinoxalinyl)urea Reaction->Product Method A (Direct Coupling) Alt1 Phenyl Chloroformate Carbamate->Product + Aniline deriv. (Method B)

Caption: Dual synthetic pathways. Method A is direct coupling; Method B utilizes a carbamate intermediate for difficult amines.

Detailed Protocol: Method A (Isocyanate Coupling)

Reagents: 6-Aminoquinoxaline (1.0 eq), Substituted Phenyl Isocyanate (1.1 eq), Anhydrous THF or Dioxane.

  • Preparation: Charge a flame-dried round-bottom flask with 6-Aminoquinoxaline dissolved in anhydrous THF (concentration ~0.1 M).

  • Addition: Add the substituted Phenyl Isocyanate dropwise at room temperature under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
    
  • Workup: Cool the reaction to room temperature. The urea product often precipitates out.

  • Purification: Filter the precipitate and wash with cold diethyl ether. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic urea singlets between
    
    
    8.5–9.5 ppm.

Biological Activity & SAR Analysis[1][2][3][4][5][6][7][8][9]

Primary Targets
  • VEGFR-2 (KDR): Inhibition of angiogenesis. Potent derivatives in this class have shown

    
     values in the low nanomolar range (2–10 nM).
    
  • IKKβ: Modulation of the NF-κB inflammatory pathway.[1]

  • c-Met: Hepatocyte growth factor receptor inhibition.[2]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of phenyl ring substituents on VEGFR-2 inhibitory potency, based on trends observed in quinoxaline-urea analogs (e.g., Sorafenib-like bioisosteres).

CompoundR (Phenyl Substituent)VEGFR-2

(nM)
Activity Interpretation
QU-01 H (Unsubstituted)> 1000Inactive. Lacks hydrophobic filling of the allosteric pocket.
QU-02 4-Cl120Moderate. Halogen improves lipophilicity.
QU-03 4-F250Weak. Fluorine is too small to anchor the tail effectively.
QU-04 3-CF3, 4-Cl2.7Potent. Mimics Sorafenib substitution; optimal steric/electronic fit.
QU-05 3,4-Dimethoxy850Weak. Electron-donating groups (EDGs) generally reduce potency.

Key Insight: The presence of electron-withdrawing groups (EWGs) and lipophilic bulk at the meta and para positions of the phenyl ring is essential for high potency. This aligns with the "hydrophobic tail" requirement of Type II inhibitors.

Experimental Protocols for Bioactivity

In Vitro Kinase Assay (VEGFR-2)

To verify the


 of synthesized derivatives.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring the phosphorylation of a biotinylated peptide substrate.

Protocol:

  • Reagents: Recombinant human VEGFR-2 enzyme, biotinylated poly-Glu-Tyr substrate, ATP (

    
     concentration), 
    
    
    
    -cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665.
  • Compound Prep: Dissolve compounds in 100% DMSO. Prepare serial dilutions (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT). Final DMSO concentration in assay < 1%.
    
  • Reaction:

    • Add 4 µL of compound solution to a 384-well low-volume white plate.

    • Add 2 µL of Enzyme mix. Incubate 10 min.

    • Add 4 µL of Substrate/ATP mix to start the reaction.

    • Incubate for 60 min at room temperature.

  • Detection: Add 10 µL of detection reagents (Antibody + Streptavidin-XL665 in EDTA buffer). Incubate 1 hour.

  • Read: Measure fluorescence emission at 665 nm (Acceptor) and 620 nm (Donor) using a microplate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate HTRF ratio (

    
    ). Plot sigmoidal dose-response curves to determine 
    
    
    
    .
Cell Viability Assay (MTT)

To assess cytotoxicity against cancer cell lines (e.g., HUVEC, MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with gradient concentrations of the quinoxaline urea derivative for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate 4h at

    
    .
    
  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

References

  • El-Adl, K. et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation.[3] Royal Society of Chemistry (RSC) Advances. [Link]

  • Sagar, S. et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy.[4][5] European Journal of Medicinal Chemistry.[4] [Link]

  • Ghorab, M. M. et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.[6][7][8][5][1][2][3][9][10] [Link]

  • Ayala-Aguilera, C. C. et al. (2022). Urea-based anticancer agents.[11] Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • Zhu, H. et al. (2015). Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors.[6] Chinese Journal of Natural Medicines. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-phenyl-N'-(6-quinoxalinyl)urea: Chemical Identity, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-phenyl-N'-(6-quinoxalinyl)urea, a heterocyclic compound of interest in medicinal chemistry. We w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-phenyl-N'-(6-quinoxalinyl)urea, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, propose a detailed synthetic pathway, and explore its potential biological activities based on the established pharmacology of the quinoxaline-urea scaffold.

Core Chemical Identifiers

To ensure unambiguous identification and facilitate data retrieval from chemical databases and literature, the fundamental chemical identifiers for N-phenyl-N'-(6-quinoxalinyl)urea have been determined. These are crucial for accurate documentation, database searching, and computational modeling.

IdentifierValue
IUPAC Name 1-phenyl-3-(quinoxalin-6-yl)urea
SMILES O=C(Nc1ccccc1)Nc2ccc3nccnc3c2
InChIKey BQZYWVVPJOMJMA-UHFFFAOYSA-N
Molecular Formula C₁₅H₁₂N₄O
Molecular Weight 264.28 g/mol

Synthesis of N-phenyl-N'-(6-quinoxalinyl)urea: A Proposed Experimental Protocol

The synthesis of N-aryl-N'-(heteroaryl)ureas is a well-established transformation in organic chemistry. The most direct and common method involves the reaction of an appropriate amino-heterocycle with an aryl isocyanate. The proposed synthesis of N-phenyl-N'-(6-quinoxalinyl)urea follows this reliable methodology, starting from the key intermediate, 6-aminoquinoxaline.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process, beginning with the synthesis of the quinoxaline core, followed by the urea formation.

Synthesis_Workflow A 1,2-Diaminobenzene C Quinoxaline A->C Condensation B Glyoxal B->C E 6-Nitroquinoxaline C->E HNO₃/H₂SO₄ D Nitration G 6-Aminoquinoxaline E->G e.g., SnCl₂/HCl or H₂/Pd-C F Reduction I N-phenyl-N'-(6-quinoxalinyl)urea G->I Urea Formation H Phenyl isocyanate H->I Kinase_Inhibition cluster_Cellular_Process Cellular Processes A N-phenyl-N'-(6-quinoxalinyl)urea Quinoxaline-Urea Scaffold B Kinase ATP Binding Site A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Pathway C->D Blocks E Biological Response D->E Modulates P1 Angiogenesis (VEGFR-2) P2 Inflammation/Survival (IKKβ) P3 Cell Proliferation (Pim Kinases) P4 Metabolism (PFKFB3)

Foundational

The Rise of a Privileged Scaffold: A Technical Guide to the History and Development of Quinoxaline Urea Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged" structure in medicinal chemistry, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged" structure in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the history, development, and mechanism of action of a specific and highly promising class of these compounds: quinoxaline ureas. We will delve into the synthetic strategies, explore the critical structure-activity relationships that have driven the evolution of these agents, and detail the key signaling pathways they modulate. This guide is intended to be a valuable resource for researchers in oncology drug discovery, offering not only a historical perspective but also practical, field-proven insights and detailed experimental methodologies.

Introduction: The Quinoxaline Core and the Urea Moiety - A Powerful Alliance in Oncology

The quinoxaline ring system, composed of a benzene ring fused to a pyrazine ring, has long been recognized for its diverse pharmacological activities.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have made it an attractive scaffold for the design of kinase inhibitors.[3][4] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.

The incorporation of a urea or diaryl urea moiety into the quinoxaline scaffold proved to be a pivotal moment in the development of potent and selective anticancer agents.[3][5] This functional group is a key pharmacophoric feature, capable of forming a unique network of hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[6][7] This specific binding mode has been instrumental in the design of numerous successful kinase inhibitors, including the multi-kinase inhibitor sorafenib.[3] The combination of the quinoxaline core as a versatile scaffold and the urea moiety as a potent hinge-binding element has given rise to a generation of highly effective anticancer agents.

Historical Perspective: From Discovery to Targeted Therapy

The journey of quinoxaline urea anticancer agents began with the broader exploration of quinoxaline derivatives as biologically active molecules. The first synthesis of a quinoxaline derivative was reported in 1884 through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For many years, the focus remained on their antimicrobial and other pharmacological properties.

The shift towards oncology was driven by the growing understanding of the role of protein kinases in cancer progression. Researchers began to systematically explore various heterocyclic scaffolds for their potential to inhibit these key enzymes. The diaryl urea pharmacophore had already demonstrated its utility in kinase inhibition, and its integration with the quinoxaline scaffold was a logical and fruitful step.[3][6]

Early research focused on synthesizing and screening libraries of quinoxaline urea derivatives against various cancer cell lines.[1] These initial studies established the potential of this chemical class and laid the groundwork for more targeted drug design efforts. Subsequent development has been characterized by a more rational, structure-based approach, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Quinoxaline urea derivatives exert their anticancer effects primarily by inhibiting protein kinases that are crucial for tumor growth, proliferation, and survival.[4][5] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to its substrate. The urea moiety plays a critical role in this interaction by forming key hydrogen bonds with the kinase hinge region.

Several key oncogenic signaling pathways are targeted by quinoxaline urea anticancer agents:

  • VEGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR signaling by quinoxaline urea derivatives can starve tumors and inhibit their growth.[3][4]

  • PDGFR Signaling: Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and migration. Dysregulation of PDGFR signaling is implicated in various cancers.

  • RAF-MEK-ERK Pathway: This pathway is a central signaling cascade that controls cell proliferation and survival. Sorafenib, a prominent diaryl urea-containing drug, is a potent inhibitor of Raf kinases.[3]

  • c-Met Signaling: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of signals involved in cell growth, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers.

  • IKKβ/NF-κB Pathway: The Inhibitor of nuclear factor kappa B kinase beta (IKKβ) is a key regulator of the NF-κB signaling pathway, which is involved in inflammation, immunity, and cancer. A novel quinoxaline urea analog has been identified as an inhibitor of TNFα-induced IKKβ-mediated NF-κB activity.[8]

The ability of quinoxaline urea derivatives to often inhibit multiple kinases simultaneously (multi-targeting) can be a significant therapeutic advantage, as it can overcome resistance mechanisms that may arise from the redundancy of signaling pathways in cancer cells.

Visualizing the Mechanism: A Simplified Kinase Inhibition Workflow

G cluster_kinase Kinase ATP-Binding Pocket ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Substrate Protein PhosphorylatedSubstrate Phosphorylated Substrate Kinase->Substrate Phosphorylates Inhibition Inhibition of Proliferation Kinase->Inhibition Activity Blocked QuinoxalineUrea Quinoxaline Urea Inhibitor QuinoxalineUrea->Kinase Binds to ATP Pocket CellularResponse Cancer Cell Proliferation, Survival, Angiogenesis PhosphorylatedSubstrate->CellularResponse Leads to

Caption: Simplified workflow of kinase inhibition by a quinoxaline urea agent.

Synthetic Chemistry: Building the Quinoxaline Urea Scaffold

The synthesis of quinoxaline urea derivatives typically involves a multi-step process. The core quinoxaline ring is generally formed first, followed by the introduction of the urea moiety.

General Synthesis of the Quinoxaline Core

A common and historical method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1]

Experimental Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl: To this solution, add an equimolar amount of the desired 1,2-dicarbonyl compound (e.g., benzil for a 2,3-diphenylquinoxaline).

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Formation of the Urea Linkage

Once the functionalized quinoxaline core is obtained, the urea moiety can be introduced through several methods. A common approach involves the reaction of an amino-quinoxaline derivative with an isocyanate.[8]

Experimental Protocol: Synthesis of a Quinoxaline Urea Derivative

  • Starting Material: Begin with a quinoxaline derivative bearing an amino group (e.g., 2-amino-3-methylquinoxaline).

  • Reaction with Isocyanate: Dissolve the amino-quinoxaline in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: Add the desired isocyanate (e.g., phenyl isocyanate) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Isolation and Purification: Upon completion, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue purified by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

G OPD o-Phenylenediamine QuinoxalineCore Quinoxaline Core OPD->QuinoxalineCore Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->QuinoxalineCore AminoQuinoxaline Amino-substituted Quinoxaline QuinoxalineCore->AminoQuinoxaline Functional Group Interconversion QuinoxalineUrea Quinoxaline Urea Anticancer Agent AminoQuinoxaline->QuinoxalineUrea Isocyanate Isocyanate Isocyanate->QuinoxalineUrea

Caption: General synthetic workflow for quinoxaline urea anticancer agents.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of quinoxaline urea anticancer agents is highly dependent on the nature and position of substituents on both the quinoxaline ring and the terminal aryl group of the urea moiety. Extensive SAR studies have been conducted to optimize these compounds.

  • Substituents on the Quinoxaline Ring: The electronic and steric properties of substituents on the benzene portion of the quinoxaline ring can significantly influence kinase inhibitory activity and cell-based potency. For example, the introduction of bromo groups has been shown to enhance anticancer activity against lung cancer cells compared to nitro groups.[9] The position of these substituents is also critical for optimal interaction with the target kinase.

  • The Urea Linker: The diaryl urea moiety is crucial for binding to the kinase hinge region. Modifications to this linker, such as replacing one of the phenyl rings with other heterocyclic systems, can modulate selectivity and potency.

  • The Terminal Aryl Group: The substituents on the terminal aryl ring of the urea moiety project out of the ATP-binding pocket and can interact with the solvent-exposed region. This provides an opportunity to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability, without significantly affecting its kinase inhibitory activity.

Compound ID Quinoxaline Substitution Terminal Aryl Substitution Target Kinase(s) IC50 (nM) Reference
Analog 1 6,7-dichloro4-chloro-3-(trifluoromethyl)phenylVEGFR-220[3]
Analog 2 7-methoxy3-methylphenylc-Met5[10]
Analog 3 Unsubstituted4-pyridylIKKβ150[8]

Table 1: Representative Structure-Activity Relationship Data for Quinoxaline Urea Derivatives.

Preclinical and Clinical Development: From the Bench to the Bedside

Several quinoxaline urea derivatives have shown promising results in preclinical studies, demonstrating potent antitumor activity in various cancer cell line and animal models.[8][11] These studies are crucial for establishing the proof-of-concept and for selecting lead candidates for further development.

The journey from a promising preclinical candidate to an approved drug is long and arduous. It involves extensive toxicology studies, formulation development, and a series of phased clinical trials to evaluate safety and efficacy in humans. While no quinoxaline urea derivative has yet received FDA approval specifically for cancer treatment, the continued research and development in this area hold significant promise for the future of oncology. One notable example of a quinoxaline-based drug that has reached the market for another indication is Varenicline, used for smoking cessation.[8] This underscores the drug-like properties of the quinoxaline scaffold.

Future Perspectives and Conclusion

The field of quinoxaline urea anticancer agents continues to evolve. Current research efforts are focused on several key areas:

  • Improving Selectivity: Designing inhibitors that target specific kinases with high selectivity can minimize off-target effects and improve the therapeutic window.

  • Overcoming Drug Resistance: The development of next-generation compounds that can overcome resistance mechanisms to existing therapies is a major priority.

  • Targeting Novel Kinases: The identification and validation of new kinase targets in cancer provide opportunities for developing novel quinoxaline urea inhibitors.

  • Combination Therapies: Exploring the synergistic effects of quinoxaline urea derivatives with other anticancer agents, such as chemotherapy or immunotherapy, is a promising strategy to enhance therapeutic efficacy.

References

  • Abouzid, K. M., & Shouman, M. A. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Loughran, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3183. [Link]

  • Chen, Y., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(1), 1-10. [Link]

  • Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Fancelli, D., et al. (2009). Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(2), 397-400. [Link]

  • Chen, Y., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(1), 1-10. [Link]

  • A schematic diagram showing the mechanism of action of quinoxaline‐based compounds into different biological targets. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Abouzid, K. M., & Shouman, M. A. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Current Medicinal Chemistry, 29(25), 4434-4467. [Link]

  • Karki, R., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 223, 113649. [Link]

  • Quinoxaline scaffolds with urea and amide derivatives as potent anticancer agents. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chen, Y., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 281. [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (2022). Molecules, 27(11), 3591. [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). Molecules, 26(4), 849. [Link]

  • Molecular conception of quinoxaline urea derivatives 7a-m designed as EGFR covalent inhibitors. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Ajani, O. O., et al. (2019). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica, 69(2), 177-196. [Link]

  • An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. (n.d.). Retrieved February 24, 2026, from [Link]

  • Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 995351. [Link]

  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2024). Archiv der Pharmazie, 357(9), e2400225. [Link]

  • Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 995351. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1486-S1497. [Link]

Sources

Exploratory

Technical Guide: N-phenyl-N'-(6-quinoxalinyl)urea Scaffolds as IKKβ Inhibitors

Executive Summary This technical guide provides an in-depth analysis of N-phenyl-N'-(6-quinoxalinyl)urea derivatives as potent inhibitors of IκB Kinase β (IKKβ) . IKKβ is the catalytic subunit of the IKK complex, a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of N-phenyl-N'-(6-quinoxalinyl)urea derivatives as potent inhibitors of IκB Kinase β (IKKβ) . IKKβ is the catalytic subunit of the IKK complex, a critical gatekeeper in the NF-κB signaling pathway. While the unsubstituted N-phenyl-N'-(6-quinoxalinyl)urea serves as the foundational pharmacophore, significant binding affinity and therapeutic efficacy are achieved through specific substitutions on the phenyl and quinoxaline rings (e.g., Compound 13-197 and Analog 84).

This document details the molecular binding topology, Structure-Activity Relationships (SAR), and self-validating experimental protocols for quantifying binding affinity, designed for drug discovery scientists and medicinal chemists.

Molecular Mechanism & Binding Topology

The efficacy of N-phenyl-N'-(6-quinoxalinyl)urea stems from its ability to function as an ATP-competitive inhibitor . The molecule targets the ATP-binding pocket of the IKKβ kinase domain.

Binding Mode
  • Hinge Region Interaction: The urea linker (–NH–CO–NH–) is the critical pharmacophore. It acts as a hydrogen bond donor/acceptor pair, interacting with the backbone residues of the kinase hinge region (specifically Glu97 and Cys99 in IKKβ). This mimics the adenine ring of ATP.

  • Hydrophobic Pocket Occupancy: The quinoxaline ring is a planar, nitrogen-containing heterocycle that occupies the hydrophobic pocket adjacent to the gatekeeper residue (Met96).

  • Selectivity Filter: The N-phenyl moiety extends into the solvent-exposed region or the hydrophobic back-pocket, depending on substitution patterns (e.g., -CF3, -F), providing selectivity over the closely related IKKα isoform.

Downstream Signaling Impact

Inhibition of IKKβ prevents the phosphorylation of IκBα (Ser32/36). This blockade inhibits the ubiquitination and proteasomal degradation of IκBα, thereby sequestering the NF-κB dimer (p65/p50) in the cytoplasm and preventing the transcription of pro-inflammatory cytokines.

Pathway Visualization

The following diagram illustrates the specific node (IKKβ) targeted by the urea scaffold within the NF-κB cascade.

NFkB_Pathway cluster_IKK IKK Complex TNF TNF-α / IL-1β Receptor TNFR / IL-1R TNF->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKKb IKKβ (Target) TAK1->IKKb Phosphorylation IKKa IKKα IkB IκBα (Inhibitor) IKKb->IkB Phosphorylates Ser32/36 NEMO NEMO NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Sequesters Proteasome Proteasome (Degradation) IkB->Proteasome Ubiquitination NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Transcription (Cytokines) NFkB_Nuc->DNA

Caption: IKKβ is the rate-limiting kinase activating NF-κB. The urea inhibitor blocks the phosphorylation of IκBα.[1]

Structure-Activity Relationship (SAR)[2][3][4]

The binding affinity of the core scaffold is moderate (IC50 > 5 µM). Optimization focuses on the phenyl ring substituents to improve lipophilicity and fit within the ATP pocket.

Key SAR Findings
  • Urea Linker: Replacement of the urea with thiourea or amide often results in a loss of potency or selectivity, confirming the necessity of the dual H-bond capability.

  • Quinoxaline Core: Substitution at the 2,3-positions (e.g., with phenyl groups) can enhance hydrophobic interactions but may increase molecular weight beyond Lipinski rules.

  • Phenyl Ring Optimization:

    • Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, or -CF3 at the para or meta positions of the N-phenyl ring significantly increase potency (low µM to nM range).

    • Compound 13-197: A benchmark quinoxaline urea derivative with high specificity for IKKβ over IKKα.

    • Compound 84: A recently developed analog showing ~2.5-fold higher potency than 13-197.[2][3]

Comparative Binding Affinity Data

The following table summarizes the shift in affinity based on structural modifications.

Compound IDStructure DescriptionTargetIC50 (Kinase Assay)Cellular IC50 (NF-κB)Ref
Core Scaffold N-phenyl-N'-(6-quinoxalinyl)ureaIKKβ> 10 µMN/A[1]
13-197 1-(4-fluorophenyl)-3-(quinoxalin-6-yl)urea derivativeIKKβ~1-5 µM~2-5 µM[2]
Analog 84 Optimized Quinoxaline UreaIKKβ< 1 µM~0.8 µM[2]
BMS-345541 Imidazo-quinoxaline (Control)IKKβ0.3 µM4 µM[3]

Note: Enzymatic IC50 values vary based on ATP concentration (ATP-competitive nature). Cellular IC50 refers to inhibition of TNF-α induced signaling.

Experimental Validation Protocols

To ensure scientific integrity , the binding affinity must be validated using orthogonal assays: a biochemical assay (TR-FRET) and a biophysical assay (Surface Plasmon Resonance).

Primary Screen: TR-FRET Kinase Assay (LanthaScreen)

This assay measures the phosphorylation of a substrate (IκBα peptide) using a Terbium-labeled antibody. It is robust (Z' > 0.[4]7) and homogeneous.

Reagents:

  • Recombinant human IKKβ (active).

  • Substrate: Fluorescein-labeled IκBα peptide (e.g., DRHDSGLDSMKDE).

  • ATP (at K_m, approx. 10-25 µM).

  • Detection: Tb-labeled anti-phospho-IκBα antibody.

Protocol Steps:

  • Compound Prep: Prepare 3-fold serial dilutions of the quinoxaline urea in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Dilute IKKβ in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 2.5 µL Compound + 2.5 µL Enzyme + 5 µL Substrate/ATP mix to a 384-well white plate.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Termination/Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (20 mM) and Tb-Antibody (2 nM).

  • Read: Incubate 30 mins. Read on a plate reader (Excitation: 340 nm; Emission: 495 nm/520 nm).

  • Analysis: Calculate TR-FRET ratio (520/495). Plot vs. log[Inhibitor] to determine IC50.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR provides K_d (dissociation constant) and kinetics (k_on, k_off), confirming direct binding and residence time.

Workflow Diagram:

SPR_Workflow Step1 Immobilization (Biotin-IKKβ on SA Chip) Step2 Conditioning (Buffer Stabilization) Step1->Step2 Step3 Analyte Injection (Urea Derivative Series) Step2->Step3 Step4 Association Phase (Measure k_on) Step3->Step4 Step5 Dissociation Phase (Washout, Measure k_off) Step4->Step5 Step6 Data Fitting (1:1 Langmuir Model) Step5->Step6

Caption: SPR workflow for determining kinetic binding constants (Kd) of urea derivatives.

Troubleshooting & Controls

  • ATP Competition: Since these ureas are ATP-competitive, IC50 values will shift with ATP concentration. Always run the assay at

    
     to ensure comparable data.
    
  • Solubility: Quinoxaline ureas can be lipophilic. Ensure DMSO concentration remains constant across the titration curve to avoid solvent effects.

  • Positive Control: Use Staurosporine (pan-kinase inhibitor) or BMS-345541 (IKK specific) to validate assay performance.

References

  • Murata, T., et al. (2004). Discovery of novel and potent IKK-beta inhibitors.[1][2][5] Bioorganic & Medicinal Chemistry Letters, 14(15), 4019-4022.

  • Sagar, S., et al. (2021).[3] Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy.[2][3] European Journal of Medicinal Chemistry, 222, 113579.

  • Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456.

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for IKBKB (IKK beta). Thermo Fisher Scientific Application Notes.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-(quinoxalin-6-yl)-N'-phenylurea

Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry and drug development, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry and drug development, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This document provides a detailed protocol for the synthesis of N-(quinoxalin-6-yl)-N'-phenylurea, a compound that results from the covalent linking of two "privileged scaffolds": quinoxaline and diaryl urea.

The quinoxaline core, a bicyclic N-heterocycle, is integral to a multitude of approved drugs and biologically active compounds, demonstrating a vast range of therapeutic applications including anticancer, antibacterial, and antiglaucoma activities.[1][2][3] Its rigid, aromatic structure is a key feature for molecular recognition in various biological systems.[4] On the other hand, the diaryl urea motif is famously represented in multikinase inhibitors like Sorafenib, which have revolutionized cancer therapy.[4][5][6] The urea linkage acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.

The reaction detailed herein is a nucleophilic addition, a fundamental transformation in organic chemistry. It involves the attack of the nucleophilic primary amine of 6-aminoquinoxaline on the highly electrophilic carbonyl carbon of phenyl isocyanate.[7] This process is typically efficient, high-yielding, and proceeds under mild conditions, making the target compound readily accessible for further research and development in areas such as kinase inhibition, antiviral studies, and materials science.[1][8][9]

Reaction Mechanism and Scientific Principles

The formation of N-(quinoxalin-6-yl)-N'-phenylurea proceeds via a well-established nucleophilic addition mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 6-amino group of 6-aminoquinoxaline acts as a nucleophile. It attacks the electron-deficient carbonyl carbon of the phenyl isocyanate's isocyanate group (-N=C=O).

  • Proton Transfer: A subsequent proton transfer from the attacking nitrogen to the nitrogen of the former isocyanate group results in the formation of the stable urea linkage.

This reaction is generally irreversible and driven by the formation of the highly stable urea C-N bonds.

Causality of Experimental Choices:

  • Solvent Selection: The reaction is best conducted in an anhydrous aprotic polar solvent. Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF) are excellent choices. They effectively solvate the reactants without participating in the reaction. 6-Aminoquinoxaline, in particular, exhibits good solubility in DMSO and other polar organic solvents.[10] The absence of water is critical, as isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide, leading to unwanted byproducts and reduced yield.[11][12]

  • Temperature Control: The reaction is exothermic. While it often proceeds efficiently at room temperature, controlling the initial addition of the highly reactive phenyl isocyanate is crucial to prevent a rapid temperature increase, which could lead to side reactions. Cooling the reaction mixture initially and allowing it to warm to room temperature ensures a controlled and selective transformation.[4]

Visualization of the Synthetic Pathway

The following diagrams illustrate the chemical reaction and the overall experimental workflow.

reaction_mechanism cluster_reactants Reactants cluster_product Product 6-AQ 6-Aminoquinoxaline Attack Intermediate 6-AQ->Attack Nucleophilic Attack PI Phenyl Isocyanate PI->Attack Product N-(quinoxalin-6-yl)-N'-phenylurea Attack->Product Proton Transfer

Caption: Reaction mechanism for urea formation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve 6-Aminoquinoxaline in Anhydrous Solvent B Cool Reaction Mixture (0-5 °C) A->B C Slowly Add Phenyl Isocyanate B->C D Stir at Room Temperature (Monitor by TLC) C->D E Precipitate Product (e.g., add water) D->E F Filter Precipitate E->F G Wash Solid F->G H Dry Under Vacuum G->H

Caption: Step-by-step experimental workflow.

Materials and Equipment

ChemicalCAS NumberMolecular Wt.PuritySupplier Example
6-Aminoquinoxaline6298-37-9145.16 g/mol ≥95%Sigma-Aldrich, BioCrick[10]
Phenyl Isocyanate103-71-9119.12 g/mol ≥98%Sigma-Aldrich, AK Scientific[13]
Anhydrous Dimethylformamide (DMF)68-12-273.09 g/mol ≥99.8%Major chemical suppliers
Diethyl Ether (for washing)60-29-774.12 g/mol Reagent GradeMajor chemical suppliers
Deionized Water7732-18-518.02 g/mol N/AIn-house

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or syringe for addition

  • Nitrogen or Argon gas inlet for inert atmosphere

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum line

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-vacuum oven or desiccator

Detailed Experimental Protocol

Objective: To synthesize N-(quinoxalin-6-yl)-N'-phenylurea with high yield and purity.

Step 1: Reaction Setup 1.1. Place a magnetic stir bar into a 100 mL round-bottom flask. 1.2. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon). This ensures all moisture is removed.

Step 2: Dissolution of 6-Aminoquinoxaline 2.1. To the dried flask, add 6-aminoquinoxaline (1.0 g, 6.89 mmol). 2.2. Add 20 mL of anhydrous DMF via syringe. 2.3. Stir the mixture at room temperature until the 6-aminoquinoxaline is fully dissolved.

Step 3: Addition of Phenyl Isocyanate 3.1. Cool the reaction flask in an ice-water bath to 0-5 °C. 3.2. In a separate, dry vial, prepare a solution of phenyl isocyanate (0.82 g, 0.77 mL, 6.89 mmol) in 5 mL of anhydrous DMF. 3.3. Add the phenyl isocyanate solution dropwise to the stirred 6-aminoquinoxaline solution over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. Causality: Slow, cooled addition is critical to control the reaction's exothermicity and prevent the formation of side products.

Step 4: Reaction Progression 4.1. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 4.2. Continue stirring for 2-4 hours. A precipitate may begin to form as the product is often less soluble than the reactants. 4.3. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting amine spot should disappear and a new, typically less polar, product spot should appear.[14]

Step 5: Product Isolation 5.1. Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of cold deionized water while stirring vigorously. 5.2. A solid precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation. 5.3. Collect the solid by vacuum filtration using a Buchner funnel.

Step 6: Purification 6.1. Wash the collected solid on the filter paper sequentially with deionized water (2 x 20 mL) and then with cold diethyl ether (2 x 15 mL). Causality: The water wash removes residual DMF and any water-soluble impurities, while the ether wash removes unreacted phenyl isocyanate and other non-polar impurities. 6.2. Transfer the solid to a clean, pre-weighed watch glass and dry it in a vacuum oven at 50-60 °C overnight to yield the final product, N-(quinoxalin-6-yl)-N'-phenylurea.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

ParameterExpected Value
Appearance White to off-white or pale gray solid powder.[4]
Expected Yield 80-95%
Melting Point >250 °C (Diaryl ureas often have high melting points)[4]
¹H NMR (400 MHz, DMSO-d₆)Expect signals for quinoxaline and phenyl protons, and two singlets for the N-H protons of the urea linkage (δ ~8.5-9.5 ppm).[4]
FT-IR (KBr, cm⁻¹)Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and a strong C=O (urea carbonyl) stretching band (~1640-1690 cm⁻¹).[4][6]
Mass Spectrometry (ESI+) Expect [M+H]⁺ at m/z = 265.11

Critical Safety Precautions

This protocol involves hazardous materials and must be performed with strict adherence to safety standards.

  • Phenyl Isocyanate: This compound is highly toxic, a lachrymator (induces tearing), and a respiratory irritant.[15][16] It is also moisture-sensitive and can react violently with water, alcohols, and amines.[11][15] All handling of phenyl isocyanate must be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and heavy-duty nitrile or fluorinated rubber gloves.[15][17] An emergency shower and eyewash station must be readily accessible.[15]

  • 6-Aminoquinoxaline: This compound is an irritant to the eyes, skin, and respiratory system.[18] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Avoid ignition sources.

  • Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of according to institutional and local hazardous waste regulations.[17]

References

  • Sadeghian-Rizi, S., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(1), 1-12. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenyl Isocyanate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. [Link]

  • Clemson University. Standard Operating Procedure: Phenyl Isocyanate. [Link]

  • Sadeghian-Rizi, S., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. ResearchGate. [Link]

  • International Programme on Chemical Safety. (1999). Phenyl Isocyanate ICSC: 1131. [Link]

  • Sadeghian-Rizi, S., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PubMed. [Link]

  • Sadeghian-Rizi, S., et al. (2017). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences. [Link]

  • Kandemirli, F., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PMC. [Link]

  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Institute of Pharmaceutical Education and Research. [Link]

  • BioCrick. 6-Aminoquinoxaline Product Page. [Link]

  • Govindan, K., et al. (2022). Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles. Organic Chemistry Portal. [Link]

  • Hamana, M., & Noda, H. (1970). Reaction of 3-Substituted Quinoline N-Oxides with Phenyl Isocyanate. Chemical and Pharmaceutical Bulletin, 18(1), 26-31. [Link]

  • Sharma, P., & Kumar, R. (2015). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. [Link]

  • Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, 78, 220. [Link]

  • Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

  • ChemBK. 6-Aminoquinoxaline Product Page. [Link]

  • Wan, J.-P., & Wei, L. Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University. [Link]

  • Abás, S., et al. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. [Link]

  • ResearchGate. (2020). Reactions carried out between the isocyanate groups with (A) amino groups... [Diagram]. [Link]

  • PCI Magazine. (2022). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • Patsnap. (2025). Technical Insights into Isocyanate Reaction Pathways. [Link]

Sources

Application

Recrystallization methods for purifying N-phenyl-N'-(6-quinoxalinyl)urea

Application Note & Protocol Guide Topic: Advanced Recrystallization Methodologies for the Purification of N-phenyl-N'-(6-quinoxalinyl)urea Audience: Researchers, scientists, and drug development professionals. Abstract N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Advanced Recrystallization Methodologies for the Purification of N-phenyl-N'-(6-quinoxalinyl)urea

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-phenyl-N'-(6-quinoxalinyl)urea is a heterocyclic compound incorporating both quinoxaline and phenylurea scaffolds. Such molecules are of significant interest in medicinal chemistry and materials science, where purity is paramount for elucidating structure-activity relationships and ensuring reproducible experimental outcomes. This document serves as a comprehensive guide to developing a robust recrystallization protocol for this specific compound. It moves beyond a single prescribed method, instead providing the foundational principles, systematic solvent selection strategies, detailed experimental protocols for both single-solvent and multi-solvent systems, and a thorough troubleshooting guide. The methodologies presented are designed to be adaptable, empowering researchers to achieve high-purity N-phenyl-N'-(6-quinoxalinyl)urea suitable for downstream applications.

The Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, forcing it to precipitate out of the solution in the form of highly organized crystals.[1][4] Ideally, impurities either remain dissolved in the cold solvent (the mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[5]

The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at room or sub-ambient temperatures. [3][6]

  • High or very low solubility for impurities , allowing them to be separated.[7]

  • Chemical inertness ; it must not react with the compound being purified.[4][7]

  • Volatility , to allow for easy removal from the purified crystals during drying.[6]

Predicted Physicochemical Profile of N-phenyl-N'-(6-quinoxalinyl)urea

  • Quinoxaline Moiety: Aromatic and heterocyclic, contributing to moderate polarity and potential for π-π stacking interactions. Quinoxaline derivatives are often crystalline solids.[8]

  • Phenylurea Moiety: The urea group (-NH-CO-NH-) is highly polar and capable of strong hydrogen bonding, both as a donor and acceptor.[9] This significantly influences solubility in polar solvents. Phenylureas are typically crystalline solids with relatively high melting points.[10][11][12]

Overall Predicted Properties:

  • Polarity: Moderately polar. The hydrogen bonding capability of the urea group is a dominant feature, but the large aromatic quinoxaline and phenyl rings add significant nonpolar character.

  • Solubility: Expected to be poorly soluble in water and nonpolar solvents like hexanes or cyclohexane. It is likely to show good solubility in polar organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO), especially upon heating.[13]

Systematic Protocol Development: Solvent Screening

The first and most critical experimental step is to identify the optimal solvent or solvent system. This is achieved through a systematic screening process using small quantities of the crude material.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude N-phenyl-N'-(6-quinoxalinyl)urea into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Record whether the compound dissolves completely, partially, or not at all at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable for single-solvent recrystallization.[3][7]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while stirring. Add more solvent dropwise until the solid just dissolves. Note the temperature and the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod or placing it in an ice-water bath.

  • Observation: A successful solvent is one in which the compound dissolves when hot and forms a significant amount of crystalline precipitate upon cooling.[6] Record the quality and quantity of the crystals formed.

Table 1: Potential Solvents for Screening (Ordered by Decreasing Polarity)
Solvent ClassExample SolventsPredicted Suitability for N-phenyl-N'-(6-quinoxalinyl)urea
ProticWater (H₂O)Likely poor solubility even when hot. Potentially useful as an anti-solvent.[14]
ProticEthanol (EtOH), Methanol (MeOH), Isopropanol (IPA)High potential. Likely to dissolve the compound when hot and allow crystallization upon cooling.[15][16]
KetoneAcetoneGood potential. Its polarity is suitable for dissolving urea derivatives.[14]
EsterEthyl Acetate (EtOAc)Good potential. A common recrystallization solvent of moderate polarity.[14]
ChlorinatedDichloromethane (DCM)May be too good a solvent, but useful for multi-solvent systems.
AromaticTolueneMay dissolve the compound, but the polarity difference between hot and cold might be insufficient.
EtherTetrahydrofuran (THF)Good dissolving power, but often a poor choice for crystallization due to its low boiling point and tendency to form oils.
NonpolarHexanes, CyclohexaneLikely insoluble. Excellent potential as an anti-solvent.[14]
Workflow for Solvent System Selection

Recrystallization_Solvent_Selection cluster_single Single-Solvent Screening cluster_multi Multi-Solvent Strategy start Place ~20mg crude solid in test tube add_cold Add 0.5 mL solvent at RT start->add_cold check_cold Soluble at RT? add_cold->check_cold add_hot Heat gently. Add solvent dropwise until dissolved. check_cold->add_hot No reject_solvent Reject Solvent. Try another. check_cold->reject_solvent Yes check_hot Soluble when hot? add_hot->check_hot cool_down Cool slowly to RT, then in ice bath check_hot->cool_down Yes check_hot->reject_solvent No check_xtal Abundant crystals form? cool_down->check_xtal find_good Find 'Solvent A' (dissolves compound well) check_xtal->find_good No / Oiling Out good_solvent Optimal Single Solvent Found! Proceed to Protocol A check_xtal->good_solvent Yes find_bad Find 'Anti-Solvent B' (compound is insoluble, miscible with A) find_good->find_bad protocol_b Proceed to Multi-Solvent Recrystallization Protocol find_bad->protocol_b

Caption: Decision workflow for selecting an optimal recrystallization solvent system.

Detailed Recrystallization Protocols

Based on the screening results, select the most appropriate protocol.

Protocol A: Single-Solvent Recrystallization (e.g., with Ethanol)

This method is preferred for its simplicity when a suitable single solvent is identified.

  • Dissolution: Place the crude N-phenyl-N'-(6-quinoxalinyl)urea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling on a hot plate, preferably with magnetic stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality Note: Using the minimum amount of solvent is critical to ensure the solution is saturated upon cooling, maximizing product recovery.[3][17]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[5]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1][5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][17]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities. Causality Note: Using cold solvent minimizes the loss of the purified product, which has some solubility even in the cold solvent.[17][18]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

Protocol B: Multi-Solvent Recrystallization (e.g., with DCM/Hexane)

This method is used when no single solvent has the ideal solubility profile.[6] It employs a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.

  • Dissolution: In an Erlenmeyer flask at room temperature, dissolve the crude N-phenyl-N'-(6-quinoxalinyl)urea in the minimum amount of the "good" solvent (e.g., dichloromethane).

  • Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid). This point of initial precipitation is the saturation point.

  • Re-dissolution: Add a few drops of the "good" solvent (DCM) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. The slow evaporation of the more volatile solvent or the slow cooling will gradually decrease solubility and promote crystal growth. For maximum yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

  • Collection and Drying: Collect, wash (using the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol A (Steps 4-6).

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Too much solvent was used. The solution is not supersaturated upon cooling.Re-heat the solution to boil off some of the solvent, then attempt to cool again.[17] If that fails, the solvent may be inappropriate.
"Oiling Out" The solution is supersaturated at a temperature above the compound's melting point. The cooling rate is too fast.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider using a solvent with a lower boiling point.[19]
Low Recovery Yield Too much solvent was used. The product is significantly soluble in the cold solvent. Crystals were washed with warm solvent.Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. Always wash crystals with ice-cold solvent.[17]
Colored Impurities Persist Impurities are co-crystallizing with the product.Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal and adsorbed impurities.[10][17]
Impure Product Cooling was too rapid, trapping impurities in the crystal lattice. The chosen solvent is not selective enough.Allow the solution to cool as slowly as possible.[9] If purity is still low, a second recrystallization, potentially with a different solvent system, may be necessary.[17]

Conclusion

The purification of N-phenyl-N'-(6-quinoxalinyl)urea by recrystallization is a highly effective method when approached systematically. By first conducting a thorough solvent screening to identify an optimal solvent or solvent pair, researchers can reliably apply either a single-solvent or multi-solvent protocol to achieve high purity. Understanding the principles behind each step—from dissolution to drying—and being prepared to troubleshoot common issues are key to maximizing both the purity and yield of the final product, ensuring its suitability for high-level research and development applications.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. CU Boulder. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved from [Link]

  • Glund, K., et al. (1989). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry - ACS Publications. Retrieved from [Link]

  • Google Patents. (1959). US2892870A - Process for purifying and crystallizing urea.
  • Google Patents. (2013). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.
  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]

  • China/Asia On Demand (CAOD). (n.d.). Recrystallization Purification Method for Urea. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenylurea | C7H8N2O. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Urea, phenyl-. NIST WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, N-methyl-N'-phenyl- (CAS 1007-36-9). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Retrieved from [Link]

  • Google Patents. (2000). WO2000012472A2 - Process for preparing certain phenyl urea compounds.
  • Asian Journal of Chemistry. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). MASTER'S THESIS Preliminary investigations into the behavior of urea. Retrieved from [Link]

Sources

Method

Application Note: Formulation Strategies for Low-Solubility Diaryl Urea Compounds

Part 1: The Physicochemical Challenge Diaryl urea compounds (e.g., Sorafenib, Regorafenib, Lenvatinib) represent a privileged scaffold in oncology, particularly as kinase inhibitors.[1] However, they present a notorious...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Physicochemical Challenge

Diaryl urea compounds (e.g., Sorafenib, Regorafenib, Lenvatinib) represent a privileged scaffold in oncology, particularly as kinase inhibitors.[1] However, they present a notorious challenge in formulation development: they are classic "Brick Dust" molecules (BCS Class II/IV).[1]

The Root Cause: The Urea Bridge

The core issue lies in the urea moiety (


). This functional group acts as a dual hydrogen bond donor and acceptor.[2][3] In the crystalline state, diaryl ureas form an extensive, rigid intermolecular hydrogen-bonding network.[1]
  • Consequence: Extremely high melting points (

    
    ) and high lattice energy.[1][4]
    
  • The Barrier: To dissolve the drug, the solvent must overcome this lattice energy. Water alone cannot break these strong urea-urea interactions, resulting in aqueous solubility often

    
    .[1]
    
Strategic Decision Matrix

Do not apply a "one-size-fits-all" approach. Use the following logic to select the correct formulation technology based on the compound's thermal and lipophilic profile.

FormulationDecisionTree Start Diaryl Urea Candidate CheckLogP Check LogP Start->CheckLogP CheckTm Check Melting Point (Tm) CheckLogP->CheckTm LogP < 5 Lipid STRATEGY B: Lipid-Based (SEDDS) (Best for LogP > 4, Low Dose) CheckLogP->Lipid LogP > 5 CheckSolvent Solubility in Volatile Solvents? CheckTm->CheckSolvent Tm > 200°C (Heat Sensitive?) ASD_HME STRATEGY A (Preferred): Amorphous Solid Dispersion via Hot Melt Extrusion CheckTm->ASD_HME Tm < 200°C or Thermostable ASD_SD Amorphous Solid Dispersion via Spray Drying CheckSolvent->ASD_SD High Solvent Solubility CoCrystal STRATEGY C: Co-Crystals (If ASD fails stability) CheckSolvent->CoCrystal Insoluble in Solvents ASD_HME->CoCrystal Recrystallization Issues

Figure 1: Decision matrix for selecting formulation technologies based on physicochemical properties.

Part 2: Strategy A — Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion

The Gold Standard for Diaryl Ureas. Mechanism: HME converts the crystalline drug into an amorphous form dispersed within a polymer matrix.[5] The polymer must act as a hydrogen bond acceptor (e.g., carbonyl or ether groups) to interact with the urea hydrogens, preventing the drug from re-crystallizing (re-forming the urea-urea network).

Protocol 1: Polymer Selection & Screening

Objective: Identify a polymer that creates a "Spring and Parachute" effect—rapid supersaturation (spring) followed by sustained inhibition of precipitation (parachute).

Reagents:

  • Polymers: HPMC-AS (L, M, H grades), Copovidone (PVP VA64), Soluplus, Eudragit EPO.[1]

  • Solvent: Acetone or Methanol (for film casting).

Workflow:

  • Solvent Casting Screen: Dissolve Drug:Polymer ratios (1:3, 1:1) in solvent.[6][7] Evaporate on a rotary evaporator.

  • PLM Check: Examine films under Polarized Light Microscopy (PLM).[4]

    • Pass: No birefringence (amorphous).

    • Fail: Birefringence (crystalline).

  • Miscibility Stress Test: Heat the amorphous films to

    
     for 2 hours. Re-examine with PLM.
    
    • Insight: Diaryl ureas are prone to phase separation. If crystals appear after heating, the polymer-drug miscibility is too low. Discard this polymer.

Protocol 2: Hot Melt Extrusion (HME) Processing

Equipment: 11mm or 16mm Twin-Screw Extruder (co-rotating).

Step-by-Step Procedure:

  • Feed Preparation: Blend API and Polymer (e.g., Copovidone) at a 20:80 or 30:70 ratio.[1] Add 1% colloidal silicon dioxide to improve flow.

  • Temperature Profile Setup:

    • Zone 1 (Feed):

      
       (Keep cool to prevent bridging).[1]
      
    • Zone 2-3 (Mixing):

      
      .[1]
      
    • Zone 4 (Die): Set to approx.

      
      .
      
    • Critical Note: You do not always need to exceed the drug's

      
       (
      
      
      
      ). The shear force and polymer plasticization can dissolve the drug at lower temperatures, preserving chemical stability.
  • Extrusion:

    • Screw Speed: 150–200 RPM (High shear is needed to break the urea lattice).

    • Feed Rate: 2–5 g/min (Keep residence time < 2 min to avoid degradation).

  • In-Process Control (Self-Validating Step):

    • Collect a strand of extrudate. It must be transparent/glassy .

    • Correction: If opaque/white, the drug is not dissolved. Increase Zone 4 temperature by

      
       or reduce feed rate.
      

Part 3: Strategy B — Lipid-Based Systems (SEDDS)

For Highly Lipophilic Ureas (LogP > 5). If the diaryl urea is too lipophilic for water-soluble polymers, use lipids to keep it in solution during digestion.[1]

Protocol 3: Pseudo-Ternary Phase Diagram Construction

Objective: Define the "self-emulsifying region" where the formulation spontaneously forms a stable emulsion in water.

Components:

  • Oil: Capryol 90 (solubilizes the urea core well).

  • Surfactant: Tween 80 or Cremophor EL.

  • Co-Surfactant: PEG 400 or Transcutol P.

Workflow:

  • Ratio Preparation: Prepare surfactant:co-surfactant (

    
    ) ratios of 1:1, 2:1, and 3:1.[1]
    
  • Titration:

    • Aliquot oil into a vial.

    • Add

      
       in increments.
      
    • Titrate with water dropwise at

      
      .
      
  • Visual Assessment (The "Blue Haze" Test):

    • Nanoemulsion: Solution turns clear or slightly bluish (Tyndall effect). Mark as Pass.

    • Macroemulsion: Solution turns milky white. Mark as Fail (particle size too large for rapid absorption).

  • Selection: Choose the formulation with the lowest surfactant concentration that still retains the "Blue Haze" to minimize GI irritation.

Part 4: Analytical Validation & References

Biorelevant Dissolution Testing

Standard dissolution (pH 6.8 buffer) is insufficient for predicting in vivo performance of these formulations.

  • Medium: FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State).[1][8]

  • Apparatus: USP II (Paddle), 75 RPM.[1]

  • Metric: Measure Flux (rate of transfer across a membrane) rather than just concentration, as ASDs create supersaturation that drives permeation.[1]

References
  • Sorafenib & ASD Mechanisms: Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug.[4] (PMC) [1]

  • Co-Crystal Engineering: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. (ACS Omega) [1]

  • Lipid Formulations: Strategies to Formulate Lipid-based Drug Delivery Systems. (American Pharmaceutical Review)

  • Solubility Fundamentals: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (American Pharmaceutical Review) [1]

  • General Strategies: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (Pharm Outsourcing)

Sources

Application

Application Note: Preparation of N-phenyl-N'-(6-quinoxalinyl)urea Analogues for SAR Studies

[1] Executive Summary & Rationale This application note details a standardized, scalable protocol for the synthesis of N-phenyl-N'-(6-quinoxalinyl)urea analogues. These scaffolds are critical pharmacophores in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Rationale

This application note details a standardized, scalable protocol for the synthesis of N-phenyl-N'-(6-quinoxalinyl)urea analogues. These scaffolds are critical pharmacophores in the development of Type II kinase inhibitors (e.g., VEGFR, PDGFR, p38 MAP kinase), where the urea moiety functions as a "gatekeeper" binder, forming hydrogen bonds with the conserved Glu/Asp residues in the ATP-binding pocket.

This guide prioritizes modular synthesis , allowing researchers to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) profiling.[1] We utilize a convergent strategy: synthesizing the stable 6-aminoquinoxaline scaffold first, followed by divergent coupling with substituted phenyl isocyanates.

Key Advantages of This Protocol
  • Scalability: Procedures are validated from milligram (lead opt) to gram (in vivo study) scales.[1]

  • Purification Efficiency: Optimized workups often allow for filtration-based purification, minimizing reliance on flash chromatography.[1]

  • Flexibility: Includes a "Backup Route" using triphosgene for instances where specific isocyanates are commercially unavailable.[1]

Synthetic Strategy & Workflow

The synthesis is divided into two phases:

  • Scaffold Construction: Cyclization of 4-nitro-1,2-phenylenediamine with glyoxal, followed by nitro-reduction.[1]

  • Library Generation: Urea coupling via isocyanates or activated amines.[1]

G Start 4-Nitro-1,2- phenylenediamine NitroQ 6-Nitroquinoxaline Start->NitroQ Cyclization (H2O/Na2CO3, 60°C) Glyoxal Glyoxal (Bisulfite adduct) Glyoxal->NitroQ AminoQ 6-Aminoquinoxaline (The Scaffold) NitroQ->AminoQ Reduction (H2, Pd/C, MeOH) Urea Target Urea Analogue AminoQ->Urea Method A: Direct Coupling (Pyridine, 25°C) AminoQ->Urea Method B: In-situ Activation Iso Substituted Phenyl Isocyanate Iso->Urea Triphos Triphosgene + Substituted Aniline Triphos->Urea

Figure 1: Modular synthetic workflow for quinoxalinyl urea generation.[1] Method A is the primary route; Method B is the alternative for non-commercial isocyanates.

Experimental Protocols

Phase 1: Synthesis of the 6-Aminoquinoxaline Scaffold

Rationale: Commercial 6-aminoquinoxaline is often impure or expensive.[1] Synthesizing it fresh ensures high reactivity for the urea coupling.

Step 1.1: Preparation of 6-Nitroquinoxaline

Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq. or bisulfite adduct, 1.2 eq), Na₂CO₃ (catalytic).[1]

  • Suspend 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in water (150 mL).

  • Heat to 60°C. The suspension will remain heterogeneous.

  • Add glyoxal (40% in water, 11.3 mL, 78.4 mmol) dropwise over 20 minutes.

  • Stir at 60°C for 3 hours. The solid will change color (typically orange to beige/brown).[1]

  • Workup: Cool to 0°C. Filter the precipitate. Wash with cold water (2 x 50 mL).[1]

  • Dry in a vacuum oven at 50°C.

    • Expected Yield: >90%[1][2]

    • QC Check: ¹H NMR (DMSO-d₆) should show characteristic quinoxaline protons at δ 9.0-9.1 ppm.[1][3]

Step 1.2: Reduction to 6-Aminoquinoxaline

Reagents: 6-Nitroquinoxaline, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Dissolve 6-nitroquinoxaline (5.0 g) in MeOH (100 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (0.5 g) under nitrogen flow (Caution: Pyrophoric).

  • Purge flask with H₂ gas and stir under a H₂ balloon at RT for 4-6 hours.

  • Monitor: TLC (50% EtOAc/Hexane). The starting material (UV active, lower Rf) should disappear; the amine is a bright fluorescent spot (blue/yellow) under long-wave UV.[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.[1]

  • Concentrate filtrate in vacuo.

    • Purification: Recrystallize from Toluene/Hexane if necessary, but crude is usually >95% pure.

    • Storage: Store under Argon at -20°C (sensitive to oxidation).[1]

Phase 2: Library Generation (Urea Coupling)

Rationale: The urea linkage is formed via nucleophilic attack of the electron-rich 6-aminoquinoxaline onto the electrophilic isocyanate.[1]

Method A: Direct Isocyanate Coupling (Standard Protocol)

Applicability: Use when the phenyl isocyanate is commercially available.[1]

Reagents:

  • 6-Aminoquinoxaline (1.0 eq)[1][4]

  • Substituted Phenyl Isocyanate (1.1 - 1.2 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Base: Pyridine (1.5 eq) – Crucial for scavenging trace acid and catalyzing the proton transfer.

Protocol:

  • Dissolve 6-aminoquinoxaline (100 mg, 0.69 mmol) in anhydrous DCM (3 mL) in a reaction vial.

  • Add Pyridine (83 µL, 1.03 mmol).

  • Add the specific Phenyl Isocyanate (0.76 mmol) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup (Precipitation Method):

    • Most urea products precipitate out of DCM.[1]

    • Add Hexane (3 mL) to complete precipitation.[1]

    • Filter the solid and wash with Et₂O (2 x 2 mL) to remove unreacted isocyanate.[1]

  • Alternative Workup (Soluble Products):

    • If no precipitate forms, concentrate and purify via Flash Chromatography (MeOH/DCM gradient, 0-5%).

Method B: Triphosgene Activation (Backup Protocol)

Applicability: Use when the isocyanate is unstable or unavailable, but the aniline is available.

Protocol:

  • Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C.

  • Add the Substituted Aniline (1.0 eq) and Triethylamine (2.2 eq) dropwise.[1] Stir 30 min to generate the isocyanate in situ.

  • Add 6-aminoquinoxaline (1.0 eq) dissolved in DCM.

  • Reflux for 2-4 hours.

  • Quench with water, extract with DCM, and purify via chromatography.[5]

SAR Design & Data Interpretation

When designing the library, focus substitutions on the phenyl ring to probe the hydrophobic pocket of the kinase.

Table 1: Suggested SAR Substitutions and Rationale

Substitution (Phenyl Ring)Electronic EffectSAR RationaleExpected Outcome
4-Chloro / 4-Bromo Electron WithdrawingHalogen bond / LipophilicityIncreased potency (Hydrophobic Pocket fit).[1]
3-Trifluoromethyl (CF₃) Strong EWG / BulkyMetabolic stabilityEnhanced binding & permeability.
4-Methoxy (OMe) Electron DonatingH-bond acceptorProbes steric tolerance; may decrease potency if pocket is tight.[1]
2,6-Dichloro Steric Bulk / TwistTwist angle constraintForces non-planar conformation (selectivity filter).[1]
3,4-Methylenedioxy Rigid / PolarH-bond donor/acceptorImproves solubility and selectivity.[1]

Troubleshooting & Optimization ("The Art of Synthesis")

Issue: Product Solubility

Ureas are notorious for poor solubility ("brick dust").[1]

  • Diagnosis: NMR shows broad peaks; material won't dissolve in CDCl₃ or MeOH.[1]

  • Solution: Run NMR in DMSO-d₆ at 50°C. For biological assays, dissolve stock in 100% DMSO, then dilute.

Issue: Dimer Formation

Symmetric urea formation (Quinoxaline-NH-CO-NH-Quinoxaline) can occur if moisture is present (hydrolysis of isocyanate to amine, then coupling).[1]

  • Prevention: Use strictly anhydrous solvents (DCM distilled over CaH₂ or from sure-seal bottles).[1] Keep reaction under N₂ atmosphere.

Issue: Low Reactivity of Aniline (Method B)

If the starting aniline has strong electron-withdrawing groups (e.g., 4-NO₂-aniline), it is a poor nucleophile.[1]

  • Optimization: Switch solvent to 1,4-Dioxane and heat to 80°C. Use a stronger base like DMAP (catalytic) to activate the isocyanate species.[1]

References

  • BenchChem. (2025).[1][4] Application Note: A Standardized Protocol for the Synthesis of 6-Aminoquinoxaline via the Reduction of 6-Nitroquinoxaline.[1][4] BenchChem.[1][4] Link

  • Wan, Z., et al. (2003).[6] "N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(6), 1191-1194.[6] Link

  • Sagar, S., et al. (2021).[3][7] "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy."[1][3][8] European Journal of Medicinal Chemistry, 222, 113579. Link

  • Tsai, J. H., et al. (2002).[2] "Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate." Organic Syntheses, 78, 220.[2] (Provides Triphosgene/Isocyanate protocol validation). Link[1]

  • Gandin, V., et al. (2015). "Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives." Scientific Reports, 5, 16750. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting phenyl isocyanate dimerization in urea synthesis

Topic: Troubleshooting Dimerization & Side Reactions in Urea Synthesis Audience: Researchers, Medicinal Chemists, and Process Engineers. Scope: Diagnosis, prevention, and remediation of phenyl isocyanate (PhNCO) dimeriza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Dimerization & Side Reactions in Urea Synthesis

Audience: Researchers, Medicinal Chemists, and Process Engineers. Scope: Diagnosis, prevention, and remediation of phenyl isocyanate (PhNCO) dimerization and hydrolysis during urea synthesis.

Executive Summary

In the synthesis of urea derivatives (


) via phenyl isocyanate, "dimerization" is frequently misdiagnosed. While PhNCO does undergo [2+2] cycloaddition to form uretidinediones  (true dimers), the most common impurity appearing as a white precipitate is 1,3-diphenylurea , resulting from moisture-induced hydrolysis. This guide provides the analytical framework to distinguish these species and the protocols to suppress their formation.
Module 1: Diagnostic Workflow

Before altering reaction conditions, you must identify the impurity. Use the following logic tree to categorize the byproduct.

DiagnosticFlow Start Identify Impurity (White Precipitate/Solid) Solubility Test Solubility in Hot Ethanol/Methanol Start->Solubility Insoluble Insoluble / Poorly Soluble Solubility->Insoluble Precipitate remains Soluble Soluble Solubility->Soluble Dissolves MP_Check1 Check Melting Point Insoluble->MP_Check1 MP_Check2 Check Melting Point Soluble->MP_Check2 Diphenylurea Diagnosis: 1,3-Diphenylurea (Hydrolysis Product) MP: ~239°C MP_Check1->Diphenylurea High MP (>230°C) Uretidione Diagnosis: Uretidinedione (True Dimer) MP: ~175°C (Reversible) MP_Check2->Uretidione MP ~170-180°C Biuret Diagnosis: Biuret (Isocyanate + Urea) Requires Excess PhNCO MP_Check2->Biuret Variable MP

Figure 1: Decision tree for rapid identification of phenyl isocyanate side-products based on solubility and thermal properties.

Module 2: The "False Dimer" (Hydrolysis)

Problem: You observe a copious white precipitate forming immediately upon adding PhNCO, or over time in the reaction mixture. Diagnosis: This is likely 1,3-diphenylurea , not the dimer.

Mechanism

Phenyl isocyanate is highly electrophilic. In the presence of trace water, it hydrolyzes to carbamic acid, which spontaneously decarboxylates to form aniline . This in-situ aniline is a potent nucleophile and reacts faster with the remaining PhNCO than your target amine does, forming the symmetric urea [1, 4].




Troubleshooting Protocol
VariableRecommendationRationale
Solvent Quality Anhydrous (<50 ppm water).PhNCO hydrolysis is autocatalytic in some buffers; even atmospheric moisture is sufficient to ruin stoichiometry [1].
Atmosphere Argon/Nitrogen balloon or Schlenk line.Prevents ingress of atmospheric moisture during addition.
Reagent Purity Distill PhNCO if cloudy.Cloudiness in the reagent bottle indicates pre-existing diphenylurea formation.
Module 3: The True Dimer (Uretidinedione)

Problem: Yield is low, and NMR shows extra aromatic signals or a distinct carbonyl shift, but the product is soluble in hot organic solvents. Diagnosis: This is 1,3-diphenyl-1,3-diazetidine-2,4-dione (Uretidione).

Mechanism

Dimerization is a [2+2] cycloaddition. It is reversible (thermoreversible) and exothermic. It is catalyzed efficiently by trialkylphosphines and specific nitrogen bases (pyridines) [6].



Key Characteristic: The reaction is reversible. Heating the dimer strongly (above 100°C) often dissociates it back to the monomeric isocyanate [9].

Troubleshooting Protocol
FactorAdjustmentScientific Basis
Catalyst Choice Avoid phosphines (e.g.,

).
Phosphines are potent nucleophilic catalysts for dimerization [6, 13].
Base Usage Use hindered bases (DIPEA) or minimize DMAP.Pyridine derivatives can promote dimerization if the target amine is unreactive [13].
Temperature Maintain

during addition.
While high heat reverses dimerization, moderate heat (40-60°C) can kinetically favor it if the amine reaction is slow.
Storage Store PhNCO at

or fused.
Solid-state packing can accelerate dimerization due to crystal alignment (fortuitous packing) [9].[1]
Module 4: Trimerization & Biuret Formation

Problem: Gummy residues or insoluble polymers formed at high temperatures.

  • Isocyanurates (Trimers): Formed under high heat (>100°C) or with basic catalysts (e.g., sodium alkoxides, acetates). These are stable six-membered rings and are irreversible [1].

  • Biurets: Formed when PhNCO reacts with the product urea.

    
    
    Cause:[2][3] Excess isocyanate and high temperatures [5, 9].
    
Module 5: Optimized Experimental Protocol

Objective: Synthesis of


 while suppressing diphenylurea and dimers.
Reagents
  • Amine (

    
    ):  1.0 equiv (Nucleophile).
    
  • Phenyl Isocyanate (PhNCO): 1.0 - 1.1 equiv (Electrophile).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous.

  • Base: None required for aliphatic amines. Triethylamine (1.1 equiv) if amine is a salt.

Step-by-Step Procedure
  • System Prep: Flame-dry a round-bottom flask and flush with

    
    .
    
  • Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Critical: If using amine hydrochloride salts, add TEA (1.1 equiv) and stir for 10 min before adding isocyanate to liberate the free base.

  • Addition (The "Inverse" Rule):

    • Do NOT add amine to isocyanate.

    • DO add Isocyanate to Amine dropwise at

      
      .
      
    • Reasoning: Keeping the amine in excess during the addition minimizes the probability of PhNCO reacting with itself (dimerization) or the product urea (biuret formation) [10].

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

  • Quench: If excess PhNCO is suspected, add a scavenger (e.g., 0.5 equiv of methanol) to convert it to a carbamate, which is easier to separate than the urea byproducts.

  • Purification:

    • Filter off any precipitate (likely diphenylurea).

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water or purify via flash column chromatography.

Visualizing the Competitive Pathways

ReactionPathways PhNCO Phenyl Isocyanate (PhNCO) TargetUrea Target Urea (R-NH-CO-NH-Ph) PhNCO->TargetUrea + Amine (Main Rxn) Aniline Aniline (In-situ) PhNCO->Aniline + H2O (Hydrolysis) Dimer Uretidione (Dimer) PhNCO->Dimer x2 (Phosphines/Cat) Amine Target Amine (R-NH2) Water Water (Impurity) Biuret Biuret (Side Product) TargetUrea->Biuret + PhNCO (Excess/Heat) DiphenylUrea 1,3-Diphenylurea (Precipitate) Aniline->DiphenylUrea + PhNCO (Fast)

Figure 2: Competitive reaction pathways. Note that Aniline formation triggers a cascade leading to Diphenylurea, the most common contaminant.

FAQ: Quick Troubleshooting

Q: Can I reverse the dimer back to monomer? A: Yes. Uretidiones are thermoreversible.[1] Heating at 100–150°C can dissociate them, but in the presence of amines, this might lead to mixed products or trimerization (isocyanurates) which are irreversible [6, 9].

Q: My product has a melting point of 238°C. Is this the urea? A: Unless your target urea is highly crystalline/aromatic, this is almost certainly 1,3-diphenylurea (Lit MP: 238-239°C). Check the NMR for a symmetric aromatic pattern different from your expected product [16].

Q: Why avoid DMF? A: DMF is hygroscopic. Unless freshly distilled from


, it contains enough water to convert a significant portion of PhNCO to diphenylurea. It also promotes nucleophilic attack due to its polarity [10].
References
  • Kinetics and mechanism of hydrolysis of phenylureas. J. Chem. Soc., Perkin Trans. 2. Link

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea. NIH/PMC. Link

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Pathway. MDPI. Link

  • Reaction of phenyl isocyanate with water.Journal of the American Chemical Society.
  • Formation of Biurets and Uretidione. ScienceDirect / Ebrary. Link

  • An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate. NIH/PMC. Link

  • Comprehensive Guide to the Synthesis of Urea Derivatives. HBGX Chemical. Link

  • Urea Formation - Common Conditions. Common Organic Chemistry. Link

  • Formation of Uretidione (isocyanate dimer). Ebrary. Link

  • Urea Synthesis from Isocyanides. NIH/PMC. Link

  • Process for the preparation of isocyanates containing uretdione groups. Google Patents. Link

  • Urethane Formation with an Excess of Isocyanate. MDPI. Link

  • Phosphine catalyzed dimerization of isocyan
  • Solid state NMR studies of PMDI reaction. Polymer Synergies. Link

  • Interpreting complex NMR spectra of substituted phenylurea. BenchChem. Link

  • NMR spectrum of MDI and Polyurea. ResearchGate. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 6-Aminoquinoxaline Coupling

Status: Operational Topic: Thermodynamics & Kinetic Control in Palladium-Catalyzed Amination Target Audience: Medicinal Chemists, Process Chemists[1] Core Directive: The "Goldilocks" Zone Coupling 6-aminoquinoxaline (6-A...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Thermodynamics & Kinetic Control in Palladium-Catalyzed Amination Target Audience: Medicinal Chemists, Process Chemists[1]

Core Directive: The "Goldilocks" Zone

Coupling 6-aminoquinoxaline (6-AQ) presents a distinct thermodynamic challenge. As an electron-deficient heteroarylamine, it possesses low nucleophilicity compared to standard anilines.[1] Furthermore, the quinoxaline nitrogen atoms can compete for binding sites on the Palladium (Pd) center, effectively poisoning the catalyst at lower temperatures.[1]

The Critical Insight: Temperature in this reaction is not just about kinetic acceleration; it is a switch that governs catalyst ligation state vs. catalyst decomposition .

  • < 80°C: Risk of catalyst poisoning (non-productive coordination of quinoxaline N to Pd).[1]

  • 80°C – 100°C: The Optimal Window (Promotes reductive elimination).

  • > 110°C: Rapid catalyst deactivation (Pd aggregation to Pd-black) and potential polymerization of the quinoxaline scaffold.

Diagnostic Flowchart: Temperature Decision Matrix

Use this logic flow to determine your initial temperature strategy based on your coupling partner and catalyst system.

TemperatureOptimization Start START: Define Coupling Partner CheckHalide Identify Electrophile (Ar-X) Start->CheckHalide ArCl Aryl Chloride (Ar-Cl) (High Energy Barrier) CheckHalide->ArCl ArBr Aryl Bromide/Iodide (Lower Energy Barrier) CheckHalide->ArBr TempHigh Set Temp: 100-110°C Solvent: Dioxane or Toluene ArCl->TempHigh Requires rapid oxidative addition TempMod Set Temp: 80-90°C Solvent: t-Amyl Alcohol ArBr->TempMod Standard conditions CheckConv Check Conversion (LCMS) @ 4h TempHigh->CheckConv TempMod->CheckConv Stalled Stalled (<20%)? Likely Pd-Poisoning CheckConv->Stalled Incomplete BlackPpt Black Precipitate? Pd Aggregation CheckConv->BlackPpt Catalyst death ActionBoost Action: Increase Temp +10°C OR Switch to BrettPhos Stalled->ActionBoost ActionCool Action: Lower Temp -10°C OR Increase Ligand Ratio BlackPpt->ActionCool

Figure 1: Decision matrix for selecting initial reaction temperatures based on electrophile reactivity and observing troubleshooting indicators.

Troubleshooting Guide: Symptom-Cause-Solution

This section addresses specific thermal failures encountered when coupling 6-aminoquinoxaline.

Scenario A: The "Stalled" Reaction

Symptom: LCMS shows 10-20% product after 12 hours. Starting material remains.[2] No black precipitate. Technical Diagnosis: Incomplete Reductive Elimination. 6-Aminoquinoxaline is bulky and electron-poor. The Pd(II)-amido intermediate is stable and "stuck." The temperature is insufficient to overcome the activation energy required to eject the product and regenerate Pd(0). Corrective Protocol:

  • Increase Temperature: Move from 80°C to 100°C .

  • Ligand Switch: If using Xantphos (large bite angle, good for reductive elimination but sometimes too rigid), switch to BrettPhos or RuPhos .[1] These bulky, electron-rich ligands lower the barrier for reductive elimination.

  • Solvent Check: Ensure the temperature doesn't exceed the solvent's boiling point. If using THF (bp 66°C), switch to 1,4-Dioxane (bp 101°C).[1]

Scenario B: The "Pd Black" Crash

Symptom: Reaction mixture turns black/grey rapidly (< 1 hour). Yield is negligible. Technical Diagnosis: Thermal Catalyst Decomposition. The temperature is too high for the ligand to stabilize the Pd(0) species. The ligand dissociates, and "naked" Pd atoms aggregate into inactive nanoparticles (Pd black).[1] This is common with 6-aminoquinoxaline because the heterocycle can displace phosphine ligands at high heat. Corrective Protocol:

  • Lower Temperature: Reduce by 15-20°C.

  • Increase Ligand Loading: Shift from 1:1 (Pd:Ligand) to 1:2 or 1:4 . Excess ligand shifts the equilibrium toward the active catalytic species [1].

  • Pre-activation: Do not heat the Pd precursor and ligand in the presence of the substrate immediately. Stir Pd source and Ligand at 60°C for 10 mins, then add the quinoxaline and heat to target temp.

Scenario C: Impurity Profile "Forest"

Symptom: Product forms, but LCMS shows multiple peaks with M+ mass shifts (dimers, oligomers).[1] Technical Diagnosis: Thermal Polymerization/Side-Reactions. Quinoxalines are prone to nucleophilic attack at the C2/C3 positions at high temperatures, or radical dimerization if the solvent is not degassed properly. Corrective Protocol:

  • Strict Deoxygenation: Oxygen at high temp promotes degradation. Sparge with Argon for 15 mins (do not just flush the headspace).

  • Base Switch: Strong bases (NaOtBu) at >90°C can attack the quinoxaline ring. Switch to a mild inorganic base like K3PO4 or Cs2CO3 and maintain 100°C [2].[3]

Optimization Protocol: The Temperature Gradient

Do not rely on a single data point.[4] Use this gradient method to find the optimal thermodynamic window for your specific substrate.

Reagents:

  • Nucleophile: 6-Aminoquinoxaline (1.0 equiv)[1]

  • Electrophile: Aryl Bromide (1.1 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%) (Or Pd-G3-BrettPhos precatalyst)[1]

  • Base: Cs2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Prepare a master stock solution of all reagents except the catalyst in a glovebox or under Argon.

  • Aliquot: Distribute into 4 separate microwave vials or pressure tubes. Add the catalyst last.

  • The Gradient: Set up four parallel reactions at distinct temperatures:

    • Vial A: 60°C (Control - Kinetic floor)

    • Vial B: 80°C (Standard activation)

    • Vial C: 100°C (High energy drive)

    • Vial D: 120°C (Stress test)

  • Monitoring: Sample at 1 hour and 4 hours .

  • Data Analysis:

    • If A is <5% and B is >50%: Your activation barrier is ~70-80°C.

    • If C shows lower yield than B due to impurities: Your thermal ceiling is 90°C.

    • Target: Select the highest temperature that produces <5% impurities, not necessarily the fastest reaction.

Frequently Asked Questions (FAQs)

Q: Why is solubility such a problem with 6-aminoquinoxaline, and how does temperature help? A: 6-Aminoquinoxaline is a planar, stacking molecule with poor solubility in non-polar solvents like Toluene.[1] While Toluene is standard for Buchwald couplings, it often results in a slurry.[1]

  • Fix: Use t-Amyl Alcohol or 1,4-Dioxane .[1] These allow you to heat to 100°C (improving solubility) without the vapor pressure issues of THF. High temperature breaks the intermolecular

    
    -stacking of the quinoxaline, making it available for the catalyst [3].
    

Q: Can I use Microwave heating to speed this up? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of electron-poor amines like 6-AQ. However, "hot spots" can instantly degrade the catalyst.

  • Rule: Set the maximum power to "Low" or use dynamic cooling to ensure the internal temp does not overshoot the set point (e.g., set to 110°C, but ensure it doesn't spike to 140°C) [4].

Q: My 6-aminoquinoxaline is coupling to the WRONG nitrogen (ring nitrogen vs exocyclic amine). Is this temperature related? A: Indirectly. The exocyclic amine (


) is the kinetic product, but ring nitrogen arylation is a thermodynamic trap.[1]
  • Solution: Lower temperatures generally favor the kinetic product (exocyclic amine). If you see ring arylation (often M+Ar mass), lower the temperature to 70-80°C and switch to a highly selective ligand like BrettPhos , which sterically prevents binding to the ring nitrogens.[1]

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7] Reaction intermediates and structure-activity relationships in the coupling of morpholine with aryl halides. Journal of the American Chemical Society.[8]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [1]

  • BenchChem Technical Guide. (2024). Optimization of Buchwald-Hartwig amination conditions. BenchChem Support.

  • Kappe, C. O. (2004).[1] Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition. [1]

Sources

Troubleshooting

Technical Support Center: Minimizing Moisture Sensitivity in Quinoxalinyl Urea Synthesis

Mechanistic Insight: The Moisture Competition To solve the problem, we must first visualize the enemy. In urea synthesis involving isocyanates and heteroaromatic amines (like 6-aminoquinoxaline), water is not just a cont...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insight: The Moisture Competition

To solve the problem, we must first visualize the enemy. In urea synthesis involving isocyanates and heteroaromatic amines (like 6-aminoquinoxaline), water is not just a contaminant; it is a competitive nucleophile.

The quinoxaline ring is electron-deficient (π-deficient). The nitrogen atoms in the ring withdraw electron density from the benzene ring, making the exocyclic amine at position 6 less nucleophilic than a standard aniline. This slows the desired reaction rate (


), allowing the faster hydrolysis reaction (

) to dominate if any moisture is present.
Competitive Pathway Diagram

The following diagram illustrates the kinetic competition between the desired urea formation and the destructive hydrolytic cascade that leads to the symmetrical urea byproduct (1,3-diphenylurea).

MoistureCompetition Isocyanate Phenyl Isocyanate (Electrophile) Intermediate_Urea Target Urea N-phenyl-N'-(6-quinoxalinyl)urea Isocyanate->Intermediate_Urea k_urea (Slow due to quinoxalyl e- withdrawal) CarbamicAcid Carbamic Acid [Unstable Intermediate] Isocyanate->CarbamicAcid k_H2O (Fast) Amine 6-Aminoquinoxaline (Nucleophile) Amine->Intermediate_Urea Water H2O (Contaminant) Water->CarbamicAcid Aniline Aniline (Decomposition Product) CarbamicAcid->Aniline -CO2 SymUrea 1,3-Diphenylurea (Insoluble Byproduct) Aniline->SymUrea + Excess Isocyanate

Figure 1: Kinetic competition between the desired quinoxalinyl urea formation (Green) and the moisture-induced symmetrical urea cascade (Red).

Troubleshooting Guide & FAQs

Issue 1: "I see a white precipitate forming immediately upon addition."

Diagnosis: This is almost certainly 1,3-diphenylurea (or the symmetrical urea of your isocyanate). Root Cause:

  • Wet Solvent: Even "anhydrous" solvents from a bottle can contain 50-100 ppm water if the septum is perforated.

  • Hygroscopic Amine: 6-Aminoquinoxaline contains basic ring nitrogens that can hydrogen-bond with atmospheric moisture. Corrective Action:

  • Stop the reaction. Filtering now will likely result in a mixture of product and byproduct that is difficult to separate.

  • Prevention: See Protocol A (Azeotropic Drying) below. You must dry the amine immediately before reaction.

Issue 2: "The reaction is sluggish. I have unreacted starting material after 24 hours."

Diagnosis: Nucleophilic deactivation. Root Cause: The quinoxaline ring pulls electron density. If you are using an acid salt (e.g., 6-aminoquinoxaline HCl) without sufficient base, the amine is protonated and non-reactive. Even the free base is a weak nucleophile. Corrective Action:

  • Heat: Increase temperature to 60–80°C. Note: Higher T increases moisture sensitivity, so the system must be sealed.

  • Catalysis: Add a non-nucleophilic base (e.g., DIPEA or Pyridine). This acts as a proton shuttle and ensures the amine remains in the free-base form.

Issue 3: "How do I separate the symmetrical urea byproduct from my product?"

Diagnosis: Solubility mismatch. Solution: Symmetrical ureas (like diphenylurea) are notoriously insoluble in most organic solvents.

  • Protocol:

    • Evaporate the reaction solvent.[1]

    • Triturate the solid with Dichloromethane (DCM) or Hot Ethanol .

    • Filtration Logic:

      • Scenario A: Your product is soluble in DCM (likely). The byproduct is not. Filter off the solid (byproduct) and rotovap the filtrate to get your product.

      • Scenario B: Neither is soluble. Use hot DMF filtration (byproduct often remains solid or crystallizes out first upon cooling).

Experimental Protocols

Protocol A: Azeotropic Drying of 6-Aminoquinoxaline

Rationale: Heterocyclic amines are hygroscopic. Vacuum drying alone is often insufficient to remove bound water.

  • Place 6-aminoquinoxaline (1.0 equiv) in a round-bottom flask.

  • Add Anhydrous Toluene (10 mL/g of amine).

  • Connect a Dean-Stark trap or simple distillation head.

  • Distill off approximately 50% of the toluene volume at ambient pressure.

    • Mechanism:[2][3][4][5] The toluene-water azeotrope (bp 84°C) carries away trace moisture.

  • Cool the flask under a stream of Argon.

  • Use this solution/suspension directly in the coupling step. Do not isolate the solid.

Protocol B: Moisture-Minimized Coupling Reaction

Rationale: This protocol minimizes headspace moisture and controls stoichiometry to prevent byproduct cascades.

Reagents:

  • Dried 6-Aminoquinoxaline (in Toluene from Protocol A)

  • Phenyl Isocyanate (1.05 equiv)

  • Solvent: Anhydrous THF or Dioxane (if solubility in Toluene is poor)

Step-by-Step:

  • System Prep: Flame-dry a 2-neck flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 mins.

  • Solvent Switch (Optional): If the amine precipitated during Protocol A cooling, add anhydrous THF until dissolved.

  • Addition: Add Phenyl Isocyanate (liquid) via syringe slowly over 10 minutes at Room Temperature.

    • Why? High local concentration of isocyanate favors the byproduct if any water is near the injection site.

  • Incubation: Stir at RT for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is <50% complete, heat to 60°C.

  • Quench: Add 1 mL of Methanol .

    • Why? Methanol reacts with excess isocyanate to form a methyl carbamate, which is much more soluble and easier to remove than the diphenylurea byproduct.

Protocol C: Purification Decision Tree

Use this logical flow to determine the best purification method based on your crude mixture's behavior.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Triturate with DCM Start->SolubilityCheck ResultSolid Does a solid remain? SolubilityCheck->ResultSolid PathA Solid is likely Symmetrical Urea ResultSolid->PathA If filtrate is UV active (Product Soluble) PathB Solid is likely Product ResultSolid->PathB If filtrate is clean (Product Insoluble) ActionA FILTER. Keep Filtrate. Product is in solution. PathA->ActionA ActionB FILTER. Keep Solid. Wash with Et2O. PathB->ActionB

Figure 2: Purification workflow based on differential solubility of urea products vs. symmetrical urea byproducts.

Data Specifications

Solvent Water Content Limits

To ensure reaction success, solvents must meet these strict criteria.

SolventMax Water Content (ppm)Drying MethodNotes
THF < 50 ppmNa/Benzophenone or SPSHighly hygroscopic; use fresh.
Toluene < 100 ppmNa or AzeotropeBest for azeotropic drying of amines.
DCM < 50 ppmCaH2 distillationGood solubility for quinoxalinyl ureas.
DMF < 200 ppmMolecular Sieves (4Å)Use only if solubility is an issue; difficult to remove.
Reactivity Comparison

Relative rates of nucleophilic attack on Phenyl Isocyanate (


).
Amine TypeElectronic Effect

(Approx)
Moisture Risk
4-Methoxyaniline Electron Rich1000Low
Aniline Neutral100Moderate
6-Aminoquinoxaline Electron Deficient 1 - 10 High
Water Nucleophile~5Very High

Note: Because the reactivity of 6-aminoquinoxaline is comparable to water (unlike electron-rich anilines), the exclusion of water is mathematically critical for yield.

References

  • General Urea Synthesis via Isocyanates: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. [Link]

  • Quinoxaline Synthesis & Reactivity: Gazit, A., et al. (1996). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 39(11), 2170–2177. [Link]

  • Kinetics of Isocyanate Hydrolysis: Satchell, D. P. N., & Satchell, R. S. (1975). Acylation by Ketens and Isocyanates. Chemical Society Reviews, 4, 231-250. [Link]

Sources

Optimization

Technical Support Center: N-phenyl-N'-(6-quinoxalinyl)urea Production

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenyl-N'-(6-quinoxalinyl)urea. It provides in-depth troubleshooting advice and frequently asked questi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenyl-N'-(6-quinoxalinyl)urea. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up of its production. The methodologies and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of N-phenyl-N'-(6-quinoxalinyl)urea, providing a foundational understanding of the process.

Q1: What is the most common synthetic route for N-phenyl-N'-(6-quinoxalinyl)urea?

The most prevalent and straightforward method for synthesizing N-phenyl-N'-(6-quinoxalinyl)urea is the reaction between 6-aminoquinoxaline and phenyl isocyanate.[1] This reaction is a classic example of nucleophilic addition of an amine to an isocyanate, forming a stable urea linkage. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at room temperature.

Q2: What are the critical starting materials and how can their quality be ensured?

The two primary starting materials are 6-aminoquinoxaline and phenyl isocyanate.

  • 6-Aminoquinoxaline: The purity of this intermediate is crucial. It is commonly synthesized by the reduction of 6-nitroquinoxaline.[2][3] Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used, clean, and high-yielding method for this transformation.[3] Impurities in 6-aminoquinoxaline, such as unreacted 6-nitroquinoxaline or by-products from the reduction, can lead to side reactions and purification challenges. It is recommended to purify 6-aminoquinoxaline by column chromatography or recrystallization to a high degree of purity before use.[2]

  • Phenyl Isocyanate: This reagent is highly reactive and sensitive to moisture.[4] It is essential to use a fresh or properly stored bottle of phenyl isocyanate. Over time, it can dimerize or trimerize, and also react with atmospheric moisture to form diphenylurea (carbanilide).[5] The presence of these impurities will not only consume the isocyanate but also complicate the purification of the final product.

Q3: What are the major scale-up challenges for this synthesis?

Scaling up the production of N-phenyl-N'-(6-quinoxalinyl)urea presents several challenges:

  • Exothermic Reaction: The reaction between amines and isocyanates is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of by-products.

  • Mixing and Homogeneity: Ensuring uniform mixing of the reactants in a large-volume reactor is essential for consistent product quality and yield.

  • Product Precipitation: The product, N-phenyl-N'-(6-quinoxalinyl)urea, may precipitate out of the reaction mixture as it forms, especially at higher concentrations. This can lead to encapsulation of starting materials and incomplete reaction.

  • Purification: Isolating and purifying large quantities of the product can be challenging. Filtration of large volumes of solid and subsequent washing and drying need to be optimized for efficiency and to minimize product loss.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems that may arise during the synthesis.

Reaction Setup & Execution
Q4: My reaction is not going to completion, or the yield is very low. What are the possible causes?

Several factors can contribute to low conversion or yield. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield

Potential Cause Explanation & Recommended Action
Poor Quality Starting Materials Explanation: Impurities in either 6-aminoquinoxaline or phenyl isocyanate can significantly impact the reaction. As mentioned in Q2, moisture contamination in phenyl isocyanate is a common issue, leading to the formation of diphenylurea. Action: 1. Verify the purity of 6-aminoquinoxaline by TLC, HPLC, or NMR before use. Repurify if necessary.[2] 2. Use a fresh bottle of phenyl isocyanate or purify it by distillation if its quality is questionable. 3. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[6]
Incorrect Stoichiometry Explanation: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent. Action: 1. Carefully calculate and weigh the reactants. A slight excess (1.05-1.1 equivalents) of phenyl isocyanate is sometimes used to ensure complete consumption of the more valuable 6-aminoquinoxaline.
Inadequate Solvent Explanation: The choice of solvent is critical for ensuring the reactants are sufficiently soluble. The solvent must also be anhydrous. Action: 1. Use a dry, aprotic solvent such as THF, DCM, or acetonitrile.[7] Ensure the solvent is of a high purity grade and has been properly dried before use.
Low Reaction Temperature Explanation: While the reaction is typically exothermic, insufficient thermal energy may lead to a slow reaction rate. Action: 1. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be applied. Monitor the reaction progress by TLC to avoid decomposition or side reactions at elevated temperatures.
Q5: I am observing the formation of a significant amount of a white, insoluble precipitate that is not my desired product. What is it and how can I prevent it?

This is a very common issue and the precipitate is most likely symmetrical diphenylurea (carbanilide) .[5]

Cause: Phenyl isocyanate readily reacts with water to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide. The newly formed aniline then rapidly reacts with another molecule of phenyl isocyanate to produce diphenylurea.[5]

Prevention:

  • Strict Anhydrous Conditions: The most critical preventative measure is to maintain strictly anhydrous conditions throughout the reaction. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (nitrogen or argon).

  • Reagent Quality: Use a fresh, high-quality bottle of phenyl isocyanate. If the bottle has been opened multiple times, it is more likely to be contaminated with moisture.

Work-up & Product Isolation
Q6: My product seems to be precipitating during the reaction, making stirring difficult. How should I handle this?

Product precipitation during the reaction is common, especially on a larger scale.

  • Increase Solvent Volume: The simplest solution is to increase the volume of the solvent to keep the product in solution. However, this may not be practical for very large-scale reactions.

  • Mechanical Stirring: Ensure you have adequate mechanical stirring to maintain a mobile slurry. This will help prevent the reactants from being trapped within the precipitated product.

  • Controlled Addition: Add the phenyl isocyanate solution slowly to the solution of 6-aminoquinoxaline. This can help to control the rate of product formation and precipitation.

Q7: What is the best procedure for isolating the crude product after the reaction is complete?

Assuming the product has precipitated from the reaction mixture:

  • Cooling: Cool the reaction mixture in an ice bath to maximize product precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove any soluble impurities. This should be done quickly to minimize product loss.

  • Further Washing: A subsequent wash with a non-polar solvent like hexane can help to remove any remaining non-polar impurities.

  • Drying: Dry the isolated solid under vacuum to remove residual solvent.

Purification & Analysis
Q8: How can I effectively purify the crude N-phenyl-N'-(6-quinoxalinyl)urea?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for purifying the product on a larger scale.

    • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of ureas include ethanol, methanol, or mixtures of solvents like ethanol/water.[8] Experiment with small quantities to find the optimal solvent or solvent system.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.[6] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.

  • Column Chromatography: This method is effective for smaller scale purification or for separating the product from impurities with similar solubility.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient elution may be necessary to achieve good separation.

Q9: What are the key analytical techniques to confirm the identity and purity of the final product?
  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the primary method for confirming the identity of the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups, particularly the C=O stretch of the urea group.

  • Melting Point Analysis: A sharp melting point is a good indicator of high purity.

III. Experimental Protocols & Visualizations

Standard Synthesis Protocol for N-phenyl-N'-(6-quinoxalinyl)urea

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

  • Preparation:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-aminoquinoxaline (1.0 eq).

    • Dissolve the 6-aminoquinoxaline in anhydrous THF (or DCM).

  • Reaction:

    • In a separate dry flask, dissolve phenyl isocyanate (1.05 eq) in anhydrous THF.

    • Slowly add the phenyl isocyanate solution to the stirred solution of 6-aminoquinoxaline at room temperature over a period of 15-30 minutes.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Upon completion, if the product has precipitated, cool the mixture in an ice bath for 30 minutes.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold THF, followed by a wash with hexane.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Workflow Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep1 Dissolve 6-aminoquinoxaline in anhydrous THF React1 Slowly add Phenyl Isocyanate in THF Prep1->React1 React2 Stir at Room Temperature (2-4 hours) React1->React2 Workup1 Cool in Ice Bath React2->Workup1 Workup2 Vacuum Filtration Workup1->Workup2 Workup3 Wash with Cold THF & Hexane Workup2->Workup3 Workup4 Dry under Vacuum Workup3->Workup4 Purify1 Recrystallization (e.g., from Ethanol) Workup4->Purify1 Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q1 Check Starting Material Purity Start->Q1 A1_Yes Purity Confirmed Q1->A1_Yes Yes A1_No Repurify Starting Materials Q1->A1_No No Q2 Verify Stoichiometry A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Stoichiometry Correct Q2->A2_Yes Yes A2_No Recalculate & Re-weigh Q2->A2_No No Q3 Check Reaction Conditions A2_Yes->Q3 A2_No->End A3_Yes Conditions Optimal Q3->A3_Yes Yes A3_No Use Anhydrous Solvent, Consider Gentle Heating Q3->A3_No No A3_No->End

Caption: Decision tree for troubleshooting low reaction yield.

IV. References

  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI. Available from: [Link]

  • Phenyl isocyanide - preparation and application. Georganics. Available from: [Link]

  • Synthesis of phenyl isocyanate. PrepChem.com. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Phenyl isocyanate conversion process. Google Patents. Available from:

  • A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride. ResearchGate. Available from: [Link]

  • Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. Available from: [Link]

  • A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof. Google Patents. Available from:

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Available from: [Link]

  • Urea, phenyl-. Organic Syntheses Procedure. Available from: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. Available from: [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of British Columbia. Available from: [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. Available from: [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. Available from: [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical. Available from: [Link]

  • Urea Formation - Common Conditions. organic-chemistry.org. Available from: [Link]

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-phenyl-N'-(6-quinoxalinyl)urea

This document provides essential, in-depth procedural guidance for the safe and compliant disposal of N-phenyl-N'-(6-quinoxalinyl)urea. As drug development professionals, our commitment to safety and environmental stewar...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, in-depth procedural guidance for the safe and compliant disposal of N-phenyl-N'-(6-quinoxalinyl)urea. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of a chemical, including its final disposal. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each step, ensuring a self-validating system of safety and compliance within your laboratory.

Hazard Assessment and Waste Characterization

Understanding the chemical nature of N-phenyl-N'-(6-quinoxalinyl)urea is fundamental to its safe disposal. The molecule's structure suggests it should be handled as a potentially hazardous substance.

  • Urea Moiety: While urea itself is generally not classified as hazardous, many of its derivatives can be.[1] Urea compounds are known to be incompatible with strong oxidizing agents.[2]

  • Quinoxaline Moiety: Quinoxaline and its derivatives are aromatic heterocyclic compounds. Materials in this class may cause skin, eye, and respiratory irritation.[3][4][5]

Quantitative Data and Disposal Parameters

The following table summarizes the operational parameters for handling and disposing of N-phenyl-N'-(6-quinoxalinyl)urea waste, based on general laboratory chemical waste principles.

ParameterGuideline & RationaleSource(s)
Waste Classification Hazardous Waste. This is based on the potential toxicity of the quinoxaline moiety and general best practices for novel chemical compounds.EPA / RCRA[6][8]
Container Type Chemically compatible, leak-proof container with a secure, sealable lid (e.g., high-density polyethylene - HDPE). The container must be in good condition.[7][9]OSHA[6]
Primary Labeling Must be clearly and legibly labeled with the words "HAZARDOUS WASTE ".[7][10]EPA[10]
Content Identification Label must include the full chemical name: "N-phenyl-N'-(6-quinoxalinyl)urea " (no formulas or abbreviations) and an estimate of the quantity.[7]RCRA[7]
Storage Location In a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[7][8]EPA / RCRA[7][10]
Incompatible Materials Segregate from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[1][2]General Lab Safety
Maximum Accumulation Up to 55 gallons in an SAA. Once the container is full, it must be removed by EHS within 72 hours.[7][8][10]EPA[7]

Detailed Experimental Protocols for Disposal

Adherence to a strict, step-by-step protocol is critical for ensuring safety and compliance.

Protocol 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133.[3][5]

  • Hand Protection: Wear chemically resistant nitrile gloves. Always inspect gloves for tears or holes before use.[2]

  • Body Protection: A fully buttoned laboratory coat is mandatory to protect against splashes.[2]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

Protocol 2: Solid Waste Collection and Segregation

This protocol covers the disposal of solid N-phenyl-N'-(6-quinoxalinyl)urea, contaminated labware, and PPE.

  • Designate a Waste Container: Procure a chemically compatible container with a secure lid, designated exclusively for N-phenyl-N'-(6-quinoxalinyl)urea solid waste.

  • Initial Labeling: The moment the first item of waste is added, affix a "Hazardous Waste" label.[2] Fill in the full chemical name and the accumulation start date.

  • Waste Collection: Place all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, directly into the designated container.

  • Container Management: Keep the waste container closed at all times except when adding waste.[7] This prevents the release of vapors and protects the contents from contamination.

  • Segregation: Store the container in your lab's designated Satellite Accumulation Area, ensuring it is physically separated from incompatible materials like strong oxidizing agents.[7]

Protocol 3: Liquid Waste (Solutions) Collection

This protocol applies to solutions containing N-phenyl-N'-(6-quinoxalinyl)urea.

  • Designate a Liquid Waste Container: Use a compatible, shatter-resistant container (e.g., HDPE carboy) with a sealed cap. Do not use metal containers for any waste solutions, as a general rule.[9]

  • Labeling: As with solid waste, immediately label the container as "Hazardous Waste." On the label, specify all contents, including the solvent(s) and the estimated concentration of N-phenyl-N'-(6-quinoxalinyl)urea.

  • Collection: Pour liquid waste carefully into the container, using a funnel to prevent spills. Do not leave the funnel in the container opening.[7]

  • Capacity Limit: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[9]

  • Storage: Secure the cap tightly and store the container in a secondary containment bin within your Satellite Accumulation Area.

Protocol 4: Spill Management

In the event of an accidental release, a swift and correct response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. If it is large or you feel unsafe, evacuate the area and contact your institution's EHS office immediately.

  • Cleanup (for trained personnel on minor spills):

    • Ensure you are wearing the appropriate PPE as described in Protocol 1.

    • Mechanically collect the spilled solid material using a scoop or brush. Avoid generating dust .[12]

    • Place the collected material and any contaminated cleaning tools into your designated solid hazardous waste container.[2]

    • Decontaminate the spill surface with an appropriate solvent (e.g., soap and water), and absorb the cleaning liquid with an inert material (e.g., vermiculite or sand).

    • Dispose of the contaminated absorbent as hazardous waste.

  • Report: Report all spills to your supervisor and EHS office, as per your institution's policy.

Disposal Workflow and Final Disposition

The following diagram illustrates the logical flow from waste generation to its final removal from the laboratory. This workflow creates a closed-loop system, ensuring waste is tracked and managed at every stage.

DisposalWorkflow generation Waste Generation (Solid or Liquid) characterize Characterize as Hazardous Waste generation->characterize Precautionary Principle containerize Select & Label Compatible Container characterize->containerize RCRA/OSHA Requirements segregate Collect & Segregate Waste in SAA containerize->segregate Point of Generation full Container Full or No Longer In Use? segregate->full full->segregate No request Complete Chemical Waste Pickup Form full->request Yes pickup EHS Pickup & Final Disposal request->pickup Institutional Protocol

Caption: Disposal workflow for N-phenyl-N'-(6-quinoxalinyl)urea.

Final Disposal Steps
  • Request Pickup: Once your waste container is 90% full or is no longer being used, complete a chemical waste collection request form as required by your institution's EHS office.[7][12]

  • Prepare for Transport: Ensure the container lid is securely sealed and the label is complete and legible.

  • Hand-off: Follow your institutional procedure for moving the container to a central accumulation area or preparing it for EHS pickup directly from your lab.

By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.

References

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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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